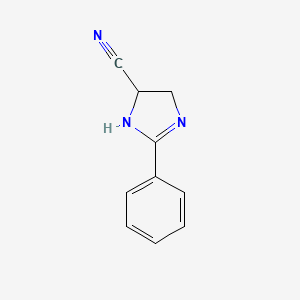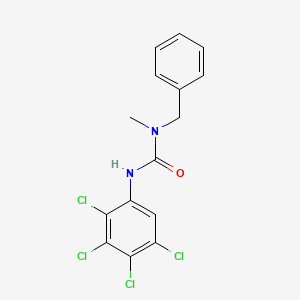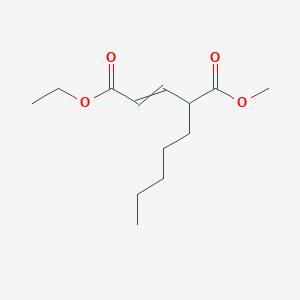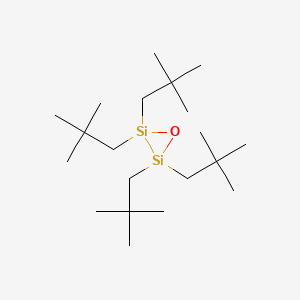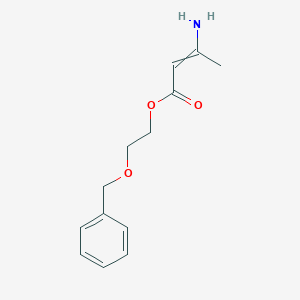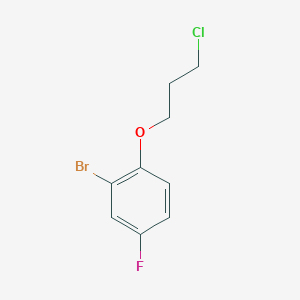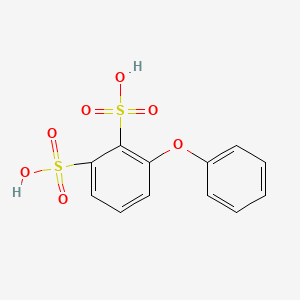
3-Phenoxybenzene-1,2-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a phenoxy group and two sulfonic acid groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzene-1,2-disulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenoxybenzene using sulfur trioxide or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-Phenoxybenzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Phenoxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial processes
作用機序
The mechanism of action of 3-Phenoxybenzene-1,2-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
- 3-Phenoxybenzene-1,4-disulfonic acid
- 3-Phenoxybenzene-1,3-disulfonic acid
- 3-Phenoxybenzene-2,4-disulfonic acid
Comparison
Compared to its analogs, 3-Phenoxybenzene-1,2-disulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and physical properties, making this compound particularly valuable for certain applications .
特性
CAS番号 |
119560-07-5 |
|---|---|
分子式 |
C12H10O7S2 |
分子量 |
330.3 g/mol |
IUPAC名 |
3-phenoxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O7S2/c13-20(14,15)11-8-4-7-10(12(11)21(16,17)18)19-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)(H,16,17,18) |
InChIキー |
NHWJLCJXIBETKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


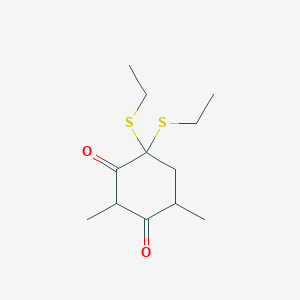
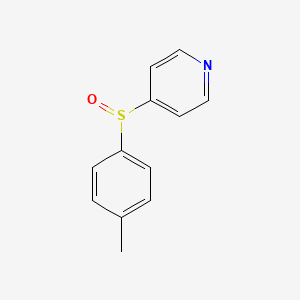

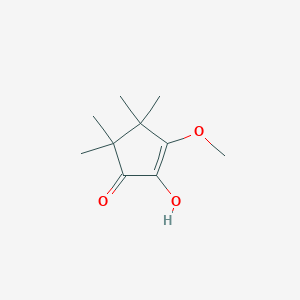
![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
